4'-Hydroxy-2'-methylacetophenone

Beschreibung

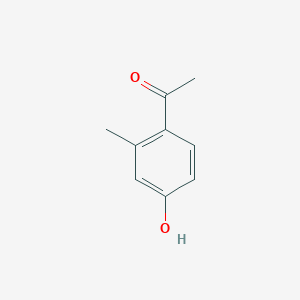

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(4-hydroxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMNVCJECQWBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236363 | |

| Record name | 4-Hydroxy-2-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-59-2 | |

| Record name | 4′-Hydroxy-2′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K85H86ZED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Bioprospecting of 4 Hydroxy 2 Methylacetophenone

The exploration of natural sources for novel compounds, or bioprospecting, has identified 4'-Hydroxy-2'-methylacetophenone in specific biological systems. Its presence appears to be niche, concentrated in particular plant and fermented products, where it contributes to the chemical profile and aroma.

Identification and Isolation from Plant Sources

The identification of this compound in the plant kingdom is limited to specific species and is not as widespread as other phenolic compounds.

The seeds of Opuntia ficus indica, commonly known as prickly pear, are a rich source of various bioactive phytochemicals, including a wide array of phenolic compounds and flavonoids. nih.govnih.gov Extensive analyses of the phenolic profile of Opuntia species have identified compounds such as quercetin, isorhamnetin, kaempferol (B1673270) derivatives, and numerous phenolic acids like ferulic acid and piscidic acid. nih.gov However, based on a review of the existing scientific literature detailing the chemical composition of Opuntia ficus indica seeds, the specific compound this compound has not been reported as a constituent. nih.govnih.govmdpi.com

This compound has been identified as a volatile aroma compound in red wines. researchgate.net Specifically, it has been isolated from wines made from the Vitis vinifera cv. Bobal grape variety, a traditional cultivar grown in Spain. researchgate.netmdpi.com The volatile composition of Bobal wines is complex, containing a rich profile of alcohols, esters, acids, and other aroma compounds that define its sensory characteristics. researchgate.net The presence of this compound in these wines suggests it is either present in the grape itself or is formed during the fermentation process.

Table 1: Documented Occurrence of this compound in Grape Products

| Compound Name | Source Type | Specific Variety/Product | Reference |

|---|---|---|---|

| This compound | Fermented Product | Red wine from Vitis vinifera cv. Bobal | researchgate.netmdpi.com |

Highland barley (Hordeum vulgare L. var. nudum) is a significant cereal crop that can be fermented with various mushroom mycelia to alter its nutritional and flavor profiles. researchgate.net This fermentation process is known to produce a wide array of volatile organic compounds, including aldehydes, ketones, alcohols, and furans, which significantly change the original grassy aroma of the barley. researchgate.net Techniques like headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) have been used to identify these flavor compounds. researchgate.netmdpi.com While these studies provide extensive lists of the volatile compounds generated, a review of the published data did not identify this compound as one of the compounds found in highland barley fermented with mushroom mycelium. researchgate.netresearchgate.netmdpi.com

Methodologies for Natural Product Extraction and Enrichment

The isolation and identification of this compound from natural matrices rely on specific extraction and analytical techniques tailored to the compound's chemical properties and the nature of the source material.

For volatile compounds like those found in wine, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique. mdpi.commdpi.com This method involves exposing a solid-phase fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then desorbed in the injector of a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and identification. mdpi.commdpi.com This approach is ideal for analyzing aroma profiles without extensive solvent use.

For non-volatile or semi-volatile compounds within solid plant materials like seeds, solvent extraction is typically the first step. researchgate.netresearchgate.net Methanol (B129727) is a common solvent used to create an extract, which is then subjected to further analysis. researchgate.netresearchgate.netHigh-Performance Liquid Chromatography (HPLC) , often coupled with Tandem Mass Spectrometry (MS/MS) , is a powerful tool for separating and identifying individual phenolic compounds within these complex extracts. nih.gov

Table 2: Common Methodologies for Extraction and Analysis of Phenolic Compounds

| Methodology | Principle | Typical Application | Reference |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the headspace onto a coated fiber. | Analysis of aroma compounds in wines and fermented products. | mdpi.commdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. | Identification of individual volatile components extracted via HS-SPME. | mdpi.commdpi.com |

| Solvent Extraction | Dissolving compounds from a solid matrix into a liquid solvent (e.g., methanol). | Initial extraction of bioactive compounds from plant seeds and tissues. | researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC-MS/MS) | Separates compounds in a liquid phase based on their affinity for a stationary phase, with mass spectrometry for detection. | Analysis of non-volatile phenolics in plant extracts. | nih.gov |

Biogenetic Pathways and Enzymatic Formation in Biological Systems

The specific biosynthetic pathway for this compound has not been fully elucidated. However, a putative pathway can be proposed based on the known biosynthesis of other hydroxyacetophenones in plants. nih.govnih.gov The formation of such specialized phenolic metabolites is a complex, multi-step process involving several key enzymes.

The likely origin of the carbon skeleton is the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. mdpi.com

Proposed Biosynthetic Steps:

Precursor Formation: The pathway begins with chorismate, the end-product of the shikimate pathway. nih.govmdpi.com

Conversion to Aromatic Amino Acids: Chorismate is converted into L-phenylalanine or L-tyrosine.

Formation of the Acetophenone (B1666503) Backbone: The conversion from an amino acid to the C6-C2 acetophenone structure is a critical, though not fully understood, step. It may involve side-chain cleavage and acetylation reactions.

Ring Substitutions: The characteristic hydroxyl (-OH) and methyl (-CH₃) groups are likely added through enzymatic reactions.

Hydroxylation: A cytochrome P450-dependent monooxygenase enzyme likely catalyzes the addition of the hydroxyl group at the C4 position of the aromatic ring.

Methylation: A methyltransferase enzyme would catalyze the transfer of a methyl group to the C2 position. The order of these substitution reactions can vary.

Glycosylation and Release: In many plants, phenolic compounds like acetophenones are synthesized and then conjugated to sugars (e.g., glucose) to form stable, inactive glycosides for storage. nih.gov The active aglycone, this compound, can then be released from its storage form by the action of specific hydrolytic enzymes, such as β-glucosidase, often in response to environmental stimuli or during processes like fermentation. nih.gov

This proposed pathway highlights the complex enzymatic machinery that plants employ to create a diverse array of specialized metabolites.

Table of Compounds

Synthetic Methodologies and Reaction Chemistry of 4 Hydroxy 2 Methylacetophenone

Established Synthetic Pathways and Mechanistic Considerations

The production of 4'-Hydroxy-2'-methylacetophenone relies on well-documented synthetic pathways that offer reliable and scalable solutions. These routes are characterized by their mechanistic underpinnings, which allow for procedural optimization to achieve desired yields and regioselectivity.

Fries Rearrangement: A Cornerstone for Regioselective Synthesis

The Fries rearrangement stands as a fundamental and widely utilized method for synthesizing hydroxyaryl ketones, including this compound. sigmaaldrich.comwikipedia.org This reaction involves the intramolecular rearrangement of a phenolic ester, in this case, m-cresyl acetate (B1210297), to form the corresponding ortho- and para-hydroxy ketones. wikipedia.orgbyjus.com The reaction is typically catalyzed by Lewis or Brønsted acids. sigmaaldrich.comorganic-chemistry.org The acyl group from the ester migrates to the aromatic ring, primarily to the ortho and para positions relative to the hydroxyl group. byjus.com

The classical approach to synthesizing this compound involves the acid-catalyzed Fries rearrangement of m-cresyl acetate. jocpr.comresearchgate.net In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl group. This polarization facilitates the cleavage of the ester bond, generating an acylium carbocation. wikipedia.orgbyjus.com This electrophile then attacks the electron-rich aromatic ring of the m-cresol (B1676322) moiety in an electrophilic aromatic substitution reaction. wikipedia.org Subsequent hydrolysis liberates the final product. organic-chemistry.org

The regioselectivity of the Fries rearrangement, yielding either the ortho- (2'-Hydroxy-4'-methylacetophenone) or para-isomer (this compound), is significantly influenced by reaction conditions. wikipedia.orgbyjus.com Low reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures tend to yield the ortho-isomer. wikipedia.orgpw.live This temperature dependence is a key factor in controlling the outcome of the synthesis.

Significant research has focused on optimizing the Fries rearrangement to improve yields, selectivity, and environmental compatibility. This includes the exploration of various catalytic systems beyond traditional aluminum chloride.

Methanesulfonic Acid (MSA) : Strong Brønsted acids like methanesulfonic acid have been employed as effective and more environmentally friendly catalysts for the Fries rearrangement. organic-chemistry.orgrsc.org They can promote the reaction efficiently, often under milder conditions than Lewis acids.

Zirconium Tetrachloride (ZrCl₄) : Zirconium tetrachloride has been investigated as a catalyst for the Fries rearrangement of p-tolyl acetate, demonstrating the exploration of alternative Lewis acids to fine-tune the reaction's efficiency and selectivity. rsc.org

p-Toluenesulfonic Acid (PTSA) : As a strong, stable, and biodegradable acid, p-toluenesulfonic acid (PTSA) has been successfully used as an eco-friendly catalyst for the Fries rearrangement. jocpr.com Studies have shown that PTSA can lead to high conversion rates and selectivity. jocpr.com For example, the rearrangement of phenyl acetate using PTSA has shown high conversion with significant selectivity towards the ortho-isomer, highlighting the catalyst's influence on the product distribution. jocpr.com

The choice of solvent also plays a critical role. Non-polar solvents tend to favor the formation of the ortho-isomer, whereas the use of polar solvents typically increases the proportion of the para-product. wikipedia.orgrsc.org

Table 1: Comparison of Catalytic Systems in Fries Rearrangement

| Catalyst | Type | Key Advantages | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Lewis Acid | Traditional, well-established | byjus.comresearchgate.net |

| Methanesulfonic Acid (MSA) | Brønsted Acid | Environmentally friendlier alternative | organic-chemistry.org |

| Zirconium Tetrachloride (ZrCl₄) | Lewis Acid | Alternative to traditional Lewis acids | rsc.org |

In line with the principles of green chemistry, efforts have been made to develop solvent-free conditions for the Fries rearrangement. chemrxiv.org Mechanochemical methods, such as ball milling and twin-screw extrusion, have emerged as promising techniques for the industrial-scale synthesis of hydroxyaryl ketones. chemrxiv.orgresearchgate.net These methods can lead to quantitative conversions in significantly reduced reaction times and avoid the use of bulk solvents entirely. chemrxiv.org For instance, the mechanochemical Fries rearrangement of phenyl acetate has been scaled up to a multigram scale via a continuous extrusion process, achieving high yields in just a few minutes of residence time. chemrxiv.org Microwave-assisted synthesis under solvent-free conditions has also been explored for related thia-Fries rearrangements, offering another avenue for efficient and environmentally benign production. sigmaaldrich.com

Hydrogenation of Halogenated Precursors: Selective Dehalogenation Approaches

An alternative synthetic route to obtaining hydroxyacetophenones involves the catalytic hydrogenation of halogenated precursors. chemicalbook.com This approach relies on selective dehalogenation while preserving other functional groups in the molecule. For the synthesis of a related isomer, 2'-Hydroxy-4'-methylacetophenone, a method involving the hydrogenation of a chlorinated precursor using palladium on activated charcoal (Pd/C) as a catalyst in the presence of sodium hydroxide (B78521) and methanol (B129727) has been reported. chemicalbook.com This process, carried out under a hydrogen atmosphere at a moderate temperature, demonstrates the feasibility of using catalytic hydrogenation for the dehalogenation step in the synthesis of substituted acetophenones, achieving a high yield of 96%. chemicalbook.com

Table 2: Example of Hydrogenation for Hydroxyacetophenone Synthesis

| Precursor | Catalyst | Reagents | Conditions | Product | Yield | Reference |

|---|

Alternative Synthetic Routes and Novel Methodologies

Beyond the Fries rearrangement and hydrogenation, other methodologies for the synthesis of this compound and its isomers have been explored.

One reported method involves the dealkylation of 4-hydroxy-2-methyl-5-isopropylacetophenone. This reaction is carried out using aluminum chloride in chlorobenzene (B131634) at 50°C, yielding the desired product in 80% yield. chemicalbook.com

Enzymatic routes are also gaining attention. The acyltransferase from Pseudomonas protegens has been shown to catalyze a biological equivalent of the Fries rearrangement, converting 3-hydroxyphenyl acetate into 2′,4′-dihydroxyacetophenone, demonstrating the potential of biocatalysis in synthesizing related structures. nih.gov

Furthermore, synthetic strategies have been devised starting from different precursors. For instance, attempts have been made to synthesize related structures like 2'-hydroxy-4'-methylsulfonylacetophenone through a multi-step process involving a Baeyer–Villiger oxidation followed by a Fries rearrangement, although this specific route did not yield the expected product. academie-sciences.fr

Chemical Transformations and Derivatization Strategies of this compound

This compound is a versatile chemical intermediate whose reactivity is governed by its three key functional groups: a phenolic hydroxyl group, a ketone, and an activated aromatic ring. The interplay of these groups allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.

Oxidation Reactions Leading to Quinone Formation

The oxidation of phenolic compounds to quinones is a fundamental transformation in organic chemistry, often playing a role in biological processes and synthetic pathways. nih.gov this compound, as a substituted phenol (B47542), can theoretically undergo oxidation to form a corresponding benzoquinone derivative. This transformation involves the conversion of the hydroxyl group and a hydrogen atom on the ring to carbonyl groups, forming a conjugated dione (B5365651) system.

While direct oxidation of this compound is not extensively documented in dedicated literature, the principles of phenol oxidation can be applied. The oxidation would likely target the hydroxyl-bearing carbon and the carbon para to it (C1' and C4'), but the presence of the acetyl group complicates this. A more plausible route to a quinone from a related structure would involve the oxidation of the corresponding hydroquinone (B1673460). ucsb.edu However, direct oxidation of the phenol ring is possible using strong oxidizing agents.

Common reagents employed for the oxidation of phenols to quinones include:

Fremy's salt (Potassium nitrosodisulfonate): This is a classic reagent for the mild oxidation of phenols to p-benzoquinones.

Ceric Ammonium Nitrate (CAN): Often used for oxidative cyclization reactions, CAN can also effect the oxidation of hydroquinones and phenols to quinones. mdpi.com

Salcomine-O₂ (or other metal-salen complexes): These can act as catalysts for the oxidation of phenols using molecular oxygen.

Electrochemical Oxidation: Anodic oxidation provides a reagent-free method for converting phenols to quinones.

The expected product from the direct oxidation of this compound would be 2-acetyl-3-methyl-p-benzoquinone . The reaction is initiated by the removal of a hydrogen atom from the phenolic hydroxyl group, followed by further oxidation steps. The stability and yield of such a reaction would be highly dependent on the chosen oxidant and reaction conditions, as side reactions, such as polymerization or degradation, are common in phenol oxidations. nih.gov The immediate oxidation product from a phenol like hydroquinone by tyrosinase is often a hydroxy-p-benzoquinone. mdpi.com

Reduction Reactions to Alcohol Derivatives

The ketone functional group in this compound is readily susceptible to reduction, yielding the corresponding secondary alcohol, 1-(4-hydroxy-2-methylphenyl)ethanol . This transformation is a standard procedure in organic synthesis and can be achieved through various methods, most commonly via hydride transfer reagents or catalytic hydrogenation.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones and aldehydes. youtube.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature or below. blogspot.comscribd.com The borohydride anion delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide during workup yields the alcohol. Due to its selectivity, NaBH₄ does not typically reduce other functional groups like esters or the aromatic ring under these conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). epa.gov While effective for ketone reduction, catalytic hydrogenation can be less selective than hydride reduction. Under more vigorous conditions (higher pressure and temperature), the aromatic ring can also be reduced. Therefore, careful control of reaction parameters is necessary to selectively reduce the ketone. For instance, transfer hydrogenation using magnesium oxide as a catalyst and a secondary alcohol as the hydrogen donor can offer high chemoselectivity for carbonyl reduction. mdpi.com

The table below summarizes common reduction strategies for this compound.

| Reagent/Catalyst | Solvent | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(4-hydroxy-2-methylphenyl)ethanol | High selectivity for the ketone group. Mild conditions. youtube.comblogspot.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 1-(4-hydroxy-2-methylphenyl)ethanol | More powerful, less selective than NaBH₄. Reacts violently with protic solvents. |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | 1-(4-hydroxy-2-methylphenyl)ethanol | Effective, but may require optimization to avoid ring hydrogenation. |

| H₂ / Platinum(IV) oxide (PtO₂) | Acetic Acid or Ethanol | 1-(4-hydroxy-2-methylphenyl)ethanol and ring-hydrogenated products | Highly active catalyst; may lead to over-reduction of the aromatic ring. |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS). The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. The acetyl (-COCH₃) group is deactivating and meta-directing.

The powerful activating and directing effect of the hydroxyl group generally dominates. The positions available for substitution are C3' and C5'.

Position C3': This position is ortho to the strongly activating -OH group and meta to the deactivating -COCH₃ group. It is also para to the activating -CH₃ group. This position is highly activated.

Position C5': This position is ortho to the activating -CH₃ group and meta to the deactivating -COCH₃ group. It is also ortho to the -OH group. This position is also activated.

Therefore, electrophiles are expected to attack primarily at the C3' and C5' positions.

Examples of Electrophilic Aromatic Substitution:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent would likely lead to mono- and di-substituted products at the C3' and C5' positions. The hydroxyl group may require protection to prevent side reactions.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, likely at the C3' and C5' positions. Conditions must be carefully controlled to avoid oxidation of the phenol.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are generally difficult on this substrate. researchgate.net The deactivating acetyl group makes the ring less reactive, and the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and further reducing the ring's reactivity.

Formation of Heterocyclic Compounds as Precursors for Pharmaceuticals and Agrochemicals

This compound and its isomers are valuable building blocks in the synthesis of various heterocyclic compounds, particularly those containing an oxygen atom, such as chromones and flavones. These scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. ijrpc.com

Synthesis of Chromones and Flavones: A common and powerful strategy involves the condensation of a hydroxyacetophenone with another carbonyl-containing compound, followed by cyclization. organic-chemistry.orgsemanticscholar.org

Chalcone (B49325) Formation: this compound can undergo a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (like KOH or NaOH) to form a chalcone (a 1,3-diaryl-2-propen-1-one). scispace.com

Oxidative Cyclization: The resulting chalcone can then be cyclized to a flavone (B191248) (2-phenylchromen-4-one). A common method for this step is heating the chalcone with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). scispace.com

These synthetic routes allow for the creation of a diverse library of flavones by varying the aromatic aldehyde used in the initial condensation step. Flavones exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. biomedres.usmdpi.com

Other Heterocyclic Systems: Beyond flavones, this compound has been utilized as a starting material for other pharmaceutically relevant structures. For instance, it has been employed in the preparation of morpholine (B109124) ketone analogs, which have been investigated as potent histamine (B1213489) H3 receptor inverse agonists with potential applications as wake-promoting agents. chemicalbook.com

The table below highlights key heterocyclic systems derived from this compound and their relevance.

| Heterocyclic Class | General Synthetic Strategy | Relevance/Application |

|---|---|---|

| Flavones | Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone, followed by oxidative cyclization (e.g., I₂/DMSO). scispace.com | Core structure in many natural products and synthetic drugs with anticancer, antioxidant, and anti-inflammatory activities. biomedres.usmdpi.com |

| Chromones | Condensation with esters (e.g., ethyl carboxylates) followed by acid-catalyzed cyclization. core.ac.uk | Important pharmacophores; derivatives are investigated as kinase inhibitors and anti-inflammatory agents. ijrpc.com |

| Morpholine Ketones | Multi-step synthesis involving reactions at the acetyl and phenolic sites. | Precursors for potent and selective histamine H3 receptor inverse agonists. chemicalbook.com |

Spectroscopic and Structural Elucidation Studies of 4 Hydroxy 2 Methylacetophenone

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4'-Hydroxy-2'-methylacetophenone. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons show characteristic splitting patterns in the downfield region of the spectrum, while the methyl and acetyl protons appear as sharp singlets in the upfield region. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration. chemicalbook.comguidechem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. guidechem.com Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon framework.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. nist.gov The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.comguidechem.comthermofisher.com

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of a strong absorption band around 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group. Additionally, absorptions corresponding to C-H stretching of the methyl and aromatic groups, as well as C-C stretching vibrations within the aromatic ring, are also present. nih.gov The conformity of the infrared spectrum is a quality control parameter for this compound. thermofisher.comvwr.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound shows a molecular ion peak [M]⁺ that corresponds to its molecular weight (150.17 g/mol ). nih.govnist.gov The fragmentation pattern provides further structural evidence. A prominent fragment often observed is the loss of a methyl group (CH₃), resulting in a peak at m/z 135. This corresponds to the stable acylium ion [M-CH₃]⁺. Further fragmentation can also be analyzed to confirm the structure. The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound. nist.gov

Crystallographic Analysis and Solid-State Structure Determination

Investigation of Biological Activities and Mechanisms of Action

Antimicrobial and Antiparasitic Efficacy

Studies have explored the compound's ability to inhibit the growth of various organisms, ranging from protozoa to mites.

4'-Hydroxy-2'-methylacetophenone has demonstrated notable ciliate toxicity. medchemexpress.com Research has shown that it effectively inhibits the growth of the protozoan Tetrahymena pyriformis. medchemexpress.com The inhibitory concentration 50 (IC50) value, which represents the concentration of the compound required to inhibit the growth of the organism by 50%, was determined to be 0.65 mM. medchemexpress.com This toxic effect is attributed to a general interference with essential cellular processes of the microorganism.

Significant research has been conducted on the acaricidal (mite-killing) properties of this compound, which has been isolated from the roots of Angelica koreana. nih.gov Its efficacy has been tested against several common mite species, including Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. nih.govresearchgate.net

The compound's toxicity was evaluated using both vapor phase and contact bioassays. In vapor phase toxicity tests against D. farinae, this compound showed an LC50 (lethal concentration 50%) of 1.75 μg/cm². nih.govnih.gov In contact toxicity bioassays, it was effective against D. farinae with an LC50 value of 0.76 μg/cm². nih.govnih.gov The compound's activity is influenced by the position of hydroxyl and methyl functional groups on the acetophenone (B1666503) structure. nih.govnih.gov

Below are interactive tables detailing the comparative acaricidal activity.

Vapor Phase Toxicity of Acetophenone Derivatives Against Mites (LC50 in μg/cm²)

| Compound | D. farinae | D. pteronyssinus | T. putrescentiae |

|---|---|---|---|

| This compound | 1.75 nih.gov | 2.92 researchgate.net | 3.49 researchgate.net |

| 2'-Methylacetophenone | 1.25 nih.gov | 1.43 researchgate.net | 2.68 researchgate.net |

| 3'-Methylacetophenone (B52093) | 1.26 nih.gov | 1.36 researchgate.net | 2.01 researchgate.net |

| 4'-Methylacetophenone (B140295) | 1.29 nih.gov | 1.35 researchgate.net | 1.88 researchgate.net |

| 2'-Hydroxy-5'-methylacetophenone | 1.96 nih.gov | 2.22 researchgate.net | 1.95 researchgate.net |

Contact Toxicity of Acetophenone Derivatives Against Mites (LC50 in μg/cm²)

| Compound | D. farinae | D. pteronyssinus | T. putrescentiae |

|---|---|---|---|

| This compound | 0.76 nih.gov | - | - |

| 2'-Methylacetophenone | 0.64 nih.gov | - | - |

| 3'-Methylacetophenone | 0.58 nih.gov | - | - |

| 4'-Methylacetophenone | 0.77 nih.gov | - | - |

| 2'-Hydroxy-5'-methylacetophenone | 1.16 nih.gov | - | - |

| Benzyl Benzoate (Control) | 7.52 nih.gov | - | - |

Data for D. pteronyssinus and T. putrescentiae in the contact toxicity assay were noted to be similar to those for D. farinae but specific values were not provided in the source material. nih.govnih.gov

Pharmacological Research and Therapeutic Potential

Beyond its direct biological effects, this compound is a valuable molecule in medicinal chemistry and pharmacological research.

This compound serves as a key intermediate or precursor in the synthesis of more complex, biologically active molecules. Its chemical structure allows for modifications to produce various derivatives. For instance, it has been used in the preparation of 4'-methyl-2'-[(p-tolylsulfonyl)oxy]acetophenone. It also serves as a starting material for synthesizing morpholine (B109124) ketone analogs, which have been identified as potent inverse agonists for the histamine (B1213489) H3 receptor, indicating their potential in therapeutic applications.

The mechanism of action for this compound appears to involve the modulation of fundamental cellular functions. As observed in its toxic effects on Tetrahymena pyriformis, the compound interferes with cellular processes, ultimately leading to cell death. medchemexpress.com However, the specific molecular targets and signaling pathways that are directly modulated by this compound have not been fully elucidated in the available scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological profile of this compound and its related analogs is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies, which explore how specific structural features of a molecule influence its biological effects, are crucial for understanding its activity. These investigations often involve modifying the core acetophenone structure by altering, adding, or removing functional groups and observing the resulting changes in biological efficacy and toxicity.

Impact of Substituent Positions on Biological Activity and Toxicity

The placement of substituents, such as hydroxyl (-OH) and methyl (-CH₃) groups, on the acetophenone backbone is a critical determinant of biological activity. Research has consistently shown that even minor changes in the position of these groups can lead to significant variations in a compound's effects. mdpi.com

For instance, studies on various substituted acetophenones have demonstrated that the introduction of hydroxyl and methyl groups alters their inherent activity. mdpi.com The phytotoxicity of phenolic compounds, for example, can vary widely based on their chemical formula, with small structural differences resulting in different activity profiles. mdpi.com The efficacy of a derivative can be affected by the number and position of methyl groups. mdpi.com In acaricidal activity studies, different isomers of methylacetophenone showed varied effectiveness; 3′-methylacetophenone was found to be more potent against the house dust mite Dermatophagoides farinae than its positional isomers, 2′-methylacetophenone and 4′-methylacetophenone. mdpi.com

Similarly, the position of a hydroxyl group can govern the mechanism of toxicity. In studies on other aromatic structures like naphthoquinones, the location of the -OH group determined whether the toxicity was primarily due to free radical formation or electrophilic addition. nih.gov This principle highlights the pivotal role that substituent placement plays in the broader pharmacological and toxicological profile of aromatic compounds like this compound.

Comparative Analysis with Positional Isomers (e.g., 2'-Hydroxy-4'-methylacetophenone, 2'-Hydroxy-5'-methylacetophenone)

A comparative analysis of this compound with its positional isomers, where the methyl and hydroxyl groups are located at different positions on the phenyl ring, reveals distinct biological activities.

This compound has been identified as an aroma compound in red wines and demonstrates ciliate toxicity. It is known to inhibit the growth of Tetrahymena pyriformis with a reported IC50 value of 0.65 mM. medchemexpress.com

2'-Hydroxy-4'-methylacetophenone , a phenolic compound isolated from the roots of Angelicae koreana, possesses notable acaricidal properties. medchemexpress.comglpbio.comadooq.com Its effectiveness as an acaricide has been a key point of interest in SAR studies. glpbio.com

2'-Hydroxy-5'-methylacetophenone is another positional isomer belonging to the alkyl-phenylketone class of organic compounds. medchemexpress.com

This comparison underscores how the specific arrangement of the hydroxyl and methyl groups on the acetophenone ring leads to different types of biological activity.

Table 1: Comparative Biological Activities of Positional Isomers

| Compound Name | Substituent Positions | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | 4'-OH, 2'-CH₃ | Ciliate toxicity (IC50 = 0.65 mM against T. pyriformis) | medchemexpress.com |

| 2'-Hydroxy-4'-methylacetophenone | 2'-OH, 4'-CH₃ | Acaricidal activity | medchemexpress.comglpbio.com |

| 2'-Hydroxy-5'-methylacetophenone | 2'-OH, 5'-CH₃ | Identified as an alkyl-phenylketone | medchemexpress.com |

Comparison with Structurally Related Acetophenones (e.g., 4'-Methylacetophenone, 4'-Hydroxyacetophenone)

4'-Methylacetophenone has been studied for its phytotoxic effects. It can inhibit germination and reduce hypocotyl size in certain plant species, with its activity being dependent on concentration. mdpi.com

4'-Hydroxyacetophenone (B195518) is a known substrate for the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO), which is involved in its metabolism by some bacteria. nih.gov The affinity of this enzyme is critically dependent on the substituent at the para-position; a hydroxyl group at this position results in a relatively low Michaelis constant (Km), indicating good substrate recognition. nih.gov

The presence of both the hydroxyl and methyl groups in this compound results in a unique biological profile, such as its observed ciliate toxicity, which differs from the primary activities of its simpler, singly-substituted analogs. medchemexpress.com

Table 2: Comparison with Structurally Related Acetophenones

| Compound Name | Key Structural Features | Observed Biological Activity/Interaction | Reference |

|---|---|---|---|

| This compound | Contains both a 4'-OH and a 2'-CH₃ group | Ciliate toxicity | medchemexpress.com |

| 4'-Methylacetophenone | Contains only a 4'-CH₃ group | Phytotoxic activity | mdpi.com |

| 4'-Hydroxyacetophenone | Contains only a 4'-OH group | Substrate for 4-hydroxyacetophenone monooxygenase (HAPMO) | nih.gov |

Elucidation of Molecular Targets and Pathways

While the complete molecular mechanisms of this compound are not fully mapped, research on its analogs and related compounds points to potential targets and pathways.

Analogs of this compound have been utilized in the development of pharmacologically active agents. Specifically, it has served as a precursor in the synthesis of morpholine ketone analogs designed to act as potent inverse agonists for the histamine H3 receptor. chemicalbook.com This suggests that the substituted acetophenone scaffold can be tailored to interact with specific G-protein coupled receptors.

Furthermore, the metabolism of the related compound 4'-hydroxyacetophenone by the bacterial enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) represents a defined biochemical pathway. nih.gov This enzyme catalyzes a Baeyer-Villiger oxidation, converting the ketone to an ester, a critical step for organisms that use this compound for growth. nih.gov This highlights a potential metabolic route for phenolic acetophenones.

The observed ciliate toxicity of this compound itself implies an interaction with essential molecular targets within the protozoan Tetrahymena pyriformis, leading to growth inhibition. medchemexpress.com However, the specific enzymes or cellular pathways that are disrupted by the compound in this organism require further investigation. Thiosemicarbazone derivatives of this compound have also been synthesized and shown to possess cytotoxic and antimalarial activities, indicating that the core structure can be a foundation for agents targeting pathways related to cell proliferation and parasitic life cycles. researchgate.net

Computational Chemistry and in Silico Modeling of 4 Hydroxy 2 Methylacetophenone

Quantum Chemical Calculations (e.g., DFT Approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 4'-Hydroxy-2'-methylacetophenone. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of this compound is defined by the interplay of its constituent functional groups: the aromatic phenyl ring, the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing acetyl (-COCH₃) group. DFT methods are used to compute the distribution of electron density, molecular orbital energies, and other electronic properties. The presence of both donating and withdrawing groups creates a polarized electronic system, which governs the molecule's reactivity and intermolecular interactions. While specific DFT studies on the electronic structure of this compound are not extensively detailed in the provided results, the methodologies are well-established for phenolic and acetophenone (B1666503) compounds. chemicalbook.com For related compounds, DFT calculations combined with methods like Natural Bond Orbital (NBO) analysis are used to understand charge distribution and intramolecular interactions, such as hydrogen bonding. researchgate.net

A significant feature of hydroxyacetophenones is the potential for tautomerism, which can affect their aromaticity. researchgate.net For this compound, the presence of hydroxyl groups allows for the possibility of keto-enol and quinoid tautomeric forms. Studies on structurally similar compounds, like 2,4,5-trihydroxy-3-methylacetophenone, reveal that the aromatic system can be labile. researchgate.net The strong intramolecular hydrogen bond that can form between the 2-hydroxyl group and the acetyl moiety can facilitate keto-enol tautomerism of the acetyl group, leading to the formation of non-aromatic ortho-quinone methide tautomers. researchgate.net Similarly, the 4-hydroxyl group can participate in tautomerism, potentially leading to para-quinone methide structures. researchgate.net The equilibrium between these tautomers is sensitive to environmental factors such as pH and solvent polarity, with quinoidal forms often being more prevalent in alkaline media. researchgate.net This shift from a stable aromatic system to a less stable quinoid form has significant implications for the molecule's chemical reactivity and stability. researchgate.net

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For vibrational spectroscopy, DFT methods are commonly used to calculate the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing the calculated frequencies with experimental data, a precise assignment of the fundamental vibrational modes can be achieved. nih.gov

For electronic spectroscopy, Time-Dependent DFT (TD-DFT) is the standard method for predicting UV-visible absorption spectra. Modern approaches also leverage machine learning, using electronic descriptors derived from low-cost DFT calculations—such as the energy differences between occupied and unoccupied Kohn-Sham orbitals and transition dipole moments—to predict absorption spectra with high accuracy. nih.gov These computational predictions are crucial for understanding the electronic transitions that give rise to the observed spectroscopic signatures. nih.gov

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational landscape and dynamic processes of this compound in different environments.

The flexibility of this compound is primarily due to the rotation of its methyl and acetyl substituents. Molecular dynamics simulations can explore the potential energy surface to identify stable conformers and the transitions between them. While direct MD simulations on the isolated molecule were not found, dynamic NMR (DNMR) studies on its derivative, (E)-4-hydroxy-2-methylacetophenone thiosemicarbazone, have provided significant insights into its conformational behavior in solution. researchgate.net These studies confirm the presence of conformational transitions. researchgate.net In a DMSO-d₆ solution, the thiosemicarbazone derivative was found to exist as a mixture of four different conformers, which could be observed at temperatures between +22°C and +95°C. researchgate.net The existence of these multiple forms is attributed to hindered rotation around the C-Ar, N-N, and C-N bonds. researchgate.net

| Observation | Conditions | Interpretation |

|---|---|---|

| Single set of signals for one conformer | Freshly prepared 5% DMSO-d6 solution | Likely due to fast exchange between conformers or predominance of one stable form initially. |

| Multiple signals indicating four conformers | 5% DMSO-d6 solution after several days | Slow establishment of equilibrium reveals the presence of multiple stable conformers. |

| Temperature-dependent spectra | +22°C to +95°C | Confirms dynamic exchange processes between the different conformational states. |

The energy barriers to rotation around single bonds determine the rates of conformational interchange. These barriers can be calculated using quantum chemical methods or determined experimentally from dynamic NMR data. For the thiosemicarbazone derivative of this compound, the rotational barrier energy for the conformational transitions was calculated from DNMR investigations. researchgate.net Using the Eyring equation at the coalescence temperature (Tc = 330 K), the free energy of activation (ΔG‡) was determined. researchgate.net Computational methods, such as DFT (e.g., B3LYP) and Møller–Plesset perturbation theory (MP2), are also benchmarked for their ability to accurately predict rotational barriers, such as the V₃ potential for methyl group rotation. mdpi.com These calculations help to understand the contributions of steric hindrance and electronic effects to the rotational barrier. mdpi.commsu.edu

| Parameter | Value | Method |

|---|---|---|

| Coalescence Temperature (Tc) | 330 K | Dynamic 1H NMR Spectroscopy |

| Free Energy of Activation (ΔG‡) | 69.8 kJ/mol | Calculated using the Eyring equation |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the interaction between a small molecule ligand and a protein receptor. This allows for the identification of potential biological targets and the elucidation of the molecular basis of a compound's activity.

While specific molecular docking studies for this compound are not extensively reported in the current body of scientific literature, the methodology remains a crucial step in evaluating its potential as a bioactive agent. A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection of Protein Targets: Based on the known biological activities of similar phenolic or acetophenone compounds, or through reverse docking screens, potential protein targets could be identified. For instance, given the known anti-ciliate activity of this compound, enzymes essential for the survival of these organisms could be selected as targets. nih.govmedchemexpress.com Other acetophenone derivatives have been investigated as inhibitors of enzymes like enoyl-acyl carrier protein reductase (InhA), which is a target in Mycobacterium tuberculosis. nih.gov

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be placed into the binding site of the selected protein target. The program then explores various possible conformations of the ligand within the binding site and scores them based on the predicted binding affinity.

Analysis of Interactions: The resulting docked poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein target. The phenolic hydroxyl group and the acetyl group of the compound would be of particular interest as potential hydrogen bond donors and acceptors, respectively.

Virtual screening of large compound libraries against specific protein targets is a powerful application of molecular docking. nih.govsemanticscholar.org Although detailed studies on this compound are pending, the principles of molecular docking suggest it could be a valuable tool for uncovering its mechanism of action and identifying novel therapeutic targets.

In Silico Screening and Drug-Likeness Assessment

In silico screening encompasses a range of computational methods used to assess the pharmacokinetic and pharmacodynamic properties of a compound. A key part of this is the evaluation of "drug-likeness," which helps to predict whether a compound has properties that would make it a suitable oral drug. This assessment is often guided by a set of rules, such as Lipinski's Rule of Five.

The drug-likeness of this compound can be evaluated using its computed physicochemical properties. nih.gov

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 150.17 g/mol | Compliant (< 500) |

| LogP (XLogP3-AA) | 1.6 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |

| Molar Refractivity | 43.39 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Compliant (< 140 Ų) |

Data sourced from PubChem CID 70133. nih.gov

Based on the analysis presented in Table 1, this compound demonstrates excellent compliance with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its low molecular weight and moderate lipophilicity (LogP) indicate that it is likely to be readily absorbed. Furthermore, its Topological Polar Surface Area (TPSA) is well within the acceptable range for good cell membrane permeability.

Beyond these basic rules, a more comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile can be predicted using various in silico models. nih.govnih.gov These models can predict properties such as:

Absorption: Human intestinal absorption is likely to be high.

Distribution: The compound may be able to cross the blood-brain barrier, although specific predictions would require more sophisticated models.

Metabolism: The phenolic hydroxyl group may be a site for glucuronidation or sulfation, common metabolic pathways for phenolic compounds.

Excretion: The compound and its metabolites are likely to be excreted renally.

Toxicity: In silico models can predict potential toxicities, such as mutagenicity or cardiotoxicity. PubChem lists it as a potential endocrine-disrupting compound. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Building Block for Complex Organic Synthesis

4'-Hydroxy-2'-methylacetophenone serves as a fundamental building block in the field of organic synthesis. chemimpex.com Its distinct substitution pattern allows it to be a starting point for creating a wide array of complex organic molecules that are significant in both the pharmaceutical and agrochemical industries.

The compound is a notable precursor in the synthesis of various heterocyclic compounds. Heterocyclic structures are core components of many biologically active molecules, and the specific arrangement of functional groups on this compound facilitates reactions that lead to the formation of these complex ring systems. An isomer, 4'-Hydroxy-3'-methylacetophenone, is also used to synthesize heterocyclic compounds that have demonstrated antimycobacterial activity. medchemexpress.com

A significant application of this compound is its use in the synthesis of morpholine (B109124) ketone analogs. These analogs have been identified as acting as histamine (B1213489) H3 (H₃) receptor inverse agonists. H₃ receptors are primarily found in the central nervous system and are involved in modulating the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and glutamate. wikipedia.org Inverse agonists for the H₃ receptor are of therapeutic interest because they can increase histamine levels in the brain, promoting wakefulness and cognitive function. nih.govrxlist.com This has led to research into their potential for treating various central nervous system disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy. wikipedia.orgnih.govnih.gov

Table 1: Overview of Synthetic Applications

| Application Category | Specific Use | End Product/Target Class |

| Complex Organic Synthesis | Building Block | Heterocyclic Compounds |

| Precursor | Morpholine Ketone Analogs | |

| Pharmaceutical Research | Synthetic Intermediate | Histamine H₃ Receptor Inverse Agonists |

| Materials Science | Intermediate | Dyes and Pigments chemimpex.com |

| Agrochemical Development | Precursor | Acaricides and Fungicides nih.govmedchemexpress.com |

Intermediate in the Production of Dyes and Pigments

The reactive functional groups present in this compound make it a useful intermediate in the manufacturing of dyes and pigments. chemimpex.com The hydroxyl and acetyl groups on the aromatic ring can undergo various chemical reactions to build larger, more conjugated systems that are characteristic of coloring agents.

Utilization in Biotransformation Studies

This compound has been utilized in studies examining its biological activity and toxicity, which are key aspects of biotransformation research. Specifically, it has been shown to inhibit the growth of the ciliate Tetrahymena pyriformis, with a reported IC₅₀ value of 0.65 mM. medchemexpress.comglpbio.com Studies on the toxicity of various substituted acetophenones against this organism have revealed that the positioning of hydroxy and methyl groups significantly impacts the compound's biological effect. For instance, this compound exhibits lower toxicity compared to its isomer 2'-Hydroxy-5'-methylacetophenone, indicating that the specific substitution pattern influences its interaction with cellular processes.

Development of Novel Agrochemicals (e.g., Acaricides)

The acetophenone (B1666503) framework is a subject of interest in the development of new agrochemicals. chemimpex.com While direct studies on this compound are limited in this area, research on its structural isomers provides significant insights into its potential.

Notably, the isomer 2'-Hydroxy-4'-methylacetophenone, isolated from the roots of Angelicae koreana, demonstrates acaricidal (mite-killing) properties. medchemexpress.com Further research into structure-activity relationships of derivatives has shown that the introduction and position of hydroxyl and methyl groups on the acetophenone backbone are critical for acaricidal activity. nih.gov For example, in a contact toxicity bioassay, 3'-methylacetophenone (B52093) was found to be a more effective acaricide against the house dust mite (Dermatophagoides farinae) than its 2'- and 4'-methylacetophenone (B140295) counterparts. nih.gov

Additionally, derivatives of the related compound 2,4-dihydroxy-5-methylacetophenone have been synthesized and evaluated for their antifungal activity against several important plant fungal pathogens, with some derivatives showing broad-spectrum activity. nih.gov These findings suggest that acetophenones, including this compound, are promising candidates for the development of new agrochemical agents. chemimpex.comnih.gov

Table 2: Research Findings on Agrochemical Potential of Acetophenone Derivatives

| Compound | Target Organism | Observed Activity | Source |

| 2'-Hydroxy-4'-methylacetophenone | Mites (Acaricide) | Possesses acaricidal properties. medchemexpress.com | medchemexpress.com |

| 3'-Methylacetophenone | Dermatophagoides farinae (Mite) | More effective as an acaricide than 2'- and 4'-methylacetophenone. nih.gov | nih.gov |

| 4'-Methylacetophenone | Lactuca sativa (Lettuce) | Inhibits germination (phytotoxicity) with an IC₅₀ of 0.4 mM. nih.gov | nih.gov |

| 2,4-dihydroxy-5-methylacetophenone derivatives | Plant Fungi (e.g., Botrytis cinerea) | Displayed broad-spectrum antifungal activity. nih.gov | nih.gov |

Future Research Directions and Unaddressed Areas

Comprehensive Phytotoxicity Profiling

The phytotoxic properties of acetophenone (B1666503) derivatives are an area of growing interest for potential applications in agriculture as bioherbicides. nih.gov Studies on related compounds like 4'-methylacetophenone (B140295) and 2',4'-dimethylacetophenone (B1329390) have demonstrated their ability to inhibit the germination and growth of certain plant species, with the number and position of methyl groups influencing their efficacy. nih.govresearchgate.net Specifically, 4'-methylacetophenone has been shown to inhibit the germination rate of Lactuca sativa with an IC50 of 0.4 mM. nih.govresearchgate.net

A comprehensive phytotoxicity profile for 4'-Hydroxy-2'-methylacetophenone is currently lacking. Future research should systematically evaluate its effects on a wide range of plant species, including both monocots and dicots, to determine its spectrum of activity and potential selectivity. Such studies should also investigate the influence of the hydroxyl group on its phytotoxic activity compared to its non-hydroxylated counterparts.

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of this compound and its derivatives is crucial for enabling further research and potential commercial applications. chemimpex.com Traditional methods for the synthesis of hydroxyaryl ketones, such as the Fries rearrangement, often rely on harsh Lewis acids like aluminum chloride, which can be environmentally problematic. researchgate.net

There is a need to explore and develop novel synthetic routes that are more sustainable. The use of eco-friendly catalysts, such as p-toluenesulfonic acid, has been shown to be effective for the Fries rearrangement of other aromatic esters. researchgate.net Other green chemistry approaches, like using recyclable solvents such as polyethylene (B3416737) glycol (PEG-400), have been successfully employed in the synthesis of related chalcones. rjpbcs.com Investigating these and other green methodologies for the synthesis of this compound could lead to more efficient, cost-effective, and environmentally benign production processes.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices

As the understanding of the biological and environmental significance of this compound grows, so does the need for sensitive and reliable analytical methods for its detection and quantification. This compound is found in various natural sources, including plants and fermented products like red wine. medchemexpress.com

Current analytical techniques for similar compounds often involve high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection, sometimes requiring derivatization to enhance sensitivity. sielc.comcdc.gov The development of advanced analytical methods, potentially utilizing novel stationary phases in HPLC or more sophisticated mass spectrometry techniques, would be beneficial for accurately measuring trace amounts of this compound in complex matrices such as biological fluids, plant extracts, and food products.

Design and Synthesis of Next-Generation Derivatives with Tailored Bioactivities

Building upon a deeper understanding of its structure-activity relationships, the design and synthesis of next-generation derivatives of this compound hold significant promise. By strategically modifying the core structure, it may be possible to enhance specific biological activities while minimizing others.

For instance, the synthesis of heterocyclic compounds from acetophenone derivatives has been a fruitful area of research, yielding molecules with antimycobacterial and other therapeutic properties. medchemexpress.com Similarly, the synthesis of flavene derivatives from substituted acetophenones has led to compounds with potential cytotoxic effects against cancer cell lines. nih.gov A focused effort to create a library of derivatives of this compound, followed by systematic screening for various bioactivities, could unlock new therapeutic and agricultural applications.

Q & A

Q. Advanced

- Functional Group Modulation : Synthesize derivatives with varied substituents (e.g., halogenation at the 3' position) and assess antifungal or antioxidant activity using microplate assays .

- Docking Studies : Model interactions with target enzymes (e.g., cytochrome P450) to predict metabolic pathways and bioactive conformations .

- Comparative Analysis : Benchmark against 2',6'-Dihydroxy-4'-methoxyacetophenone, which exhibits antifungal activity via disruption of fungal membrane integrity .

What are the best practices for handling and storing this compound in laboratory settings?

Q. Basic

- Storage : Keep in airtight containers at -20°C, desiccated to prevent hydroxyl group oxidation .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis, referencing safety data sheets for analogs like 2'-Hydroxy-4'-methoxyacetophenone .

- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to OSHA guidelines .

How can researchers address conflicting toxicological data for this compound in in vitro models?

Q. Advanced

- Dose-Response Studies : Use standardized cell lines (e.g., HepG2) to assess cytotoxicity thresholds, ensuring consistency in solvent choice (e.g., DMSO vs. ethanol) .

- Metabolite Profiling : Identify oxidation products (e.g., quinones) via LC-MS to clarify mechanisms of toxicity .

- Cross-Validation : Compare results with 4'-Hydroxyacetophenone safety assessments, noting differences in methyl group effects on metabolic pathways .

What purification challenges arise during the synthesis of this compound, and how can they be mitigated?

Q. Advanced

- Challenge : Co-elution of byproducts (e.g., dihydroxy isomers) during column chromatography.

- Solution : Optimize mobile phase gradients (e.g., hexane:ethyl acetate) and employ recrystallization in ethanol-water mixtures .

- Validation : Use TLC with UV visualization at 254 nm to monitor fraction purity .

How does solvent polarity impact the solubility and reactivity of this compound in experimental workflows?

Q. Basic

- Solubility : Prefer polar aprotic solvents (e.g., DMSO, acetone) for reactions requiring nucleophilic attack, as demonstrated for 2',6'-Dihydroxy-4'-methoxyacetophenone .

- Reactivity : Methanol or ethanol is ideal for acid-catalyzed reactions, while chloroform enhances stability in radical-mediated processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.